Hepoxilin B-d11 Hepoxilin B-d11
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203214
InChI:
SMILES:
Molecular Formula: C₂₀H₂₁D₁₁O₄
Molecular Weight: 347.53

Hepoxilin B-d11

CAS No.:

Cat. No.: VC0203214

Molecular Formula: C₂₀H₂₁D₁₁O₄

Molecular Weight: 347.53

* For research use only. Not for human or veterinary use.

Hepoxilin B-d11 -

Specification

Molecular Formula C₂₀H₂₁D₁₁O₄
Molecular Weight 347.53

Introduction

Chemical Structure and Properties

Hepoxilin B-d11 maintains the core structure of HxB3 (10R/S-hydroxy-11,12-oxido-5Z,8Z,14Z-eicosatrienoic acid) while incorporating 11 deuterium atoms. Based on analogous deuterated eicosanoids mentioned in the literature, these deuterium atoms likely replace hydrogens at positions 16,16,17,17,18,18,19,19,20,20,20 in the carbon chain .

The chemical properties of Hepoxilin B-d11 are expected to closely mirror those of non-deuterated HxB3, with some subtle differences. The presence of deuterium atoms increases the molecular weight by approximately 11 atomic mass units compared to HxB3. This mass difference is critical for its application as an internal standard in mass spectrometry, as it creates a distinct mass spectral signature while maintaining nearly identical chromatographic behavior.

Like its non-deuterated counterpart, Hepoxilin B-d11 likely exhibits significant instability due to the reactivity of its epoxide moiety. This instability would necessitate careful storage conditions, typically at low temperatures (-80°C) and in inert solvents to prevent degradation.

Analytical Applications in Lipidomic Research

Deuterated analogs like Hepoxilin B-d11 serve as invaluable internal standards in quantitative lipidomic analysis. The field of targeted lipidomics focuses on the precise quantification of bioactive lipids, including eicosanoids and related compounds, in biological samples . The incorporation of deuterium atoms creates compounds that behave nearly identically to their non-deuterated counterparts in separation techniques but can be distinguished by mass spectrometry.

Biological Functions and Metabolic Pathways

HxB3 has been implicated in various physiological and pathological processes. In human studies, hepoxilins have been associated with inflammatory responses and vascular regulation . Specifically, HxB3 has been found esterified into the sn-2 position of phospholipids in human psoriasis lesions, suggesting a potential role in inflammatory skin conditions .

The metabolic fate of HxB3 primarily involves conversion to trioxilin products (TrXB3), which in some biological systems retain similar activity to the parent compound . Additionally, hepoxilins may form glutathione conjugates, analogous to the formation of leukotriene C4 from leukotriene A4, resulting in products with distinct biological activities .

Research Applications and Significance

Deuterated standards like Hepoxilin B-d11 are essential tools in quantitative lipidomic analysis, enabling researchers to accurately measure endogenous levels of bioactive lipids in complex biological matrices. The application of these standards is particularly important in studies investigating the roles of eicosanoids in health and disease.

Clinical and Pharmaceutical Research

Accurate quantification of hepoxilins and related eicosanoids is crucial for understanding their roles in various pathological conditions, including inflammatory diseases and vascular disorders. The availability of reliable analytical methods, facilitated by deuterated standards like Hepoxilin B-d11, enables researchers to investigate alterations in lipid mediator profiles associated with disease states and to evaluate the efficacy of therapeutic interventions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator